molecular formula C8H4ClF3O3 B1356667 3-Chloro-5-(trifluoromethoxy)benzoic acid CAS No. 433926-46-6

3-Chloro-5-(trifluoromethoxy)benzoic acid

Cat. No. B1356667
CAS RN: 433926-46-6
M. Wt: 240.56 g/mol
InChI Key: KVXQRRFQLRUCKN-UHFFFAOYSA-N
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Description

“3-Chloro-5-(trifluoromethoxy)benzoic acid” is a benzoic acid derivative with a molecular weight of 240.57 . It is a solid at ambient temperature . The IUPAC name for this compound is 3-chloro-5-(trifluoromethoxy)benzoic acid .


Molecular Structure Analysis

The InChI code for “3-Chloro-5-(trifluoromethoxy)benzoic acid” is 1S/C8H4ClF3O3/c9-5-1-4(7(13)14)2-6(3-5)15-8(10,11)12/h1-3H,(H,13,14) . This indicates that the molecule consists of a benzoic acid group with a chlorine atom and a trifluoromethoxy group attached to the benzene ring .


Physical And Chemical Properties Analysis

“3-Chloro-5-(trifluoromethoxy)benzoic acid” is a solid at ambient temperature . It has a boiling point of 65-68°C .

Scientific Research Applications

Proteomics Research

“3-Chloro-5-(trifluoromethoxy)benzoic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways in this field, such as in the analysis of protein structure, in the study of protein-protein interactions, or in the identification of novel proteins.

Synthesis of Bradykinin B1 Receptor Antagonists

The compound has been mentioned in the synthesis and structure-activity relationship (SAR) studies of bradykinin B1 receptor antagonists . Bradykinin B1 receptors are involved in many physiological and pathological processes, including inflammation, pain, and cardiovascular homeostasis. Antagonists of these receptors could have potential therapeutic applications.

Study of Acyl Migration Reactions

“3-Chloro-5-(trifluoromethoxy)benzoic acid” has been used in the study of internal acyl migration reactions . Acyl migration is a common reaction in organic chemistry and biochemistry, and understanding this process can have implications for the synthesis of complex organic molecules and for the metabolism of lipids and other biological molecules.

properties

IUPAC Name

3-chloro-5-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O3/c9-5-1-4(7(13)14)2-6(3-5)15-8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXQRRFQLRUCKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590670
Record name 3-Chloro-5-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(trifluoromethoxy)benzoic acid

CAS RN

433926-46-6
Record name 3-Chloro-5-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-(trifluoromethoxy)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2-amino-3-chloro-5-trifluoromethoxybenzoic acid (60.5 g, assume 0.22 mol; see step (iii) above) in 1,4-dioxane (1000 mL) was added 6N HCl (750 mL). Some organics oiled out of solution. The dioxane solution was cooled to less than 0° C. (ice-MeOH bath). A solution of sodium nitrite (18.2 g, 0.26 mol) in H2O (250 mL) was added over 15 minutes via an addition funnel. The resulting solution was stirred for 45 min. Hypophosphorous acid (221.5 mL of 50 wt % in H2O, 291.2 g, 2.20 mol) was added slowly via an addition funnel. The solution was stirred at 0° C. for 1.5 hours, then warmed to room temperature (gas evolution observed) and stirred for 18 hours. The crude solution was transferred to a separating funnel and extracted with Et2O (4×). The combined organics were extracted with aqueous NaHCO3 (3×). The basic aqueous layer was cautiously acidified with 6N HCl and extracted with CH2Cl2 (3×). The CH2Cl2 extracts were dried (Na2SO4), filtered and concentrated in vacuo to give the crude sub-title compound (26.5 g, 46% from 3-trifluoromethoxybenzoic acid) as a solid that was used in the next step without further purification.
Quantity
60.5 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
221.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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